molecular formula C10H12BrNO3 B1469414 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide CAS No. 1309682-36-7

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

Cat. No. B1469414
M. Wt: 274.11 g/mol
InChI Key: YHZFSPXYRUYTOA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is a chemical compound with the following properties:



  • IUPAC Name : 4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide.

  • Molecular Formula : C<sub>10</sub>H<sub>12</sub>BrNO<sub>2</sub>.

  • Molecular Weight : 258.11 g/mol.

  • CAS Number : 157672-18-9.



Synthesis Analysis

The synthetic pathway for this compound involves the bromination of a suitable precursor followed by amidation. Detailed synthetic methods can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide consists of a benzene ring substituted with a bromine atom, a hydroxyethyl group, and a methoxy group. The bromine atom is attached to the benzene ring at the 4-position, while the hydroxyethyl group is linked to the nitrogen atom of the amide. The methoxy group is positioned ortho to the amide group.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including substitution reactions at the bromine position, amidation reactions, and potential interactions with other functional groups.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder.

  • Melting Point : Varies based on crystalline form.

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol).

  • Stability : Store in a cool, dry place away from light and moisture.


Safety And Hazards


  • Hazard Information : No specific hazards reported; handle with standard laboratory precautions.

  • Toxicity : Limited data available; exercise caution during handling.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions

Future research should explore the pharmacological properties, potential therapeutic applications, and safety profile of this compound. Additionally, investigations into its interactions with biological targets are warranted.


properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFSPXYRUYTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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